REACTION_SMILES
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[Cl:1][c:2]1[n:3][n:4][c:5](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[cH:6][cH:7]1.[Na+:19].[OH-:18].[OH:14][N+:15]([O-:16])=[O:17].[S:20](=[O:21])(=[O:22])([OH:23])[OH:24]>>[Cl:1][c:2]1[n:3][n:4][c:5](-[c:8]2[c:9]([N+:15](=[O:14])[O-:16])[cH:10][cH:11][cH:12][cH:13]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(-c2ccccc2)nn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccc1-c1ccc(Cl)nn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |